molecular formula C12H8BrCl B1272330 4-Bromo-4'-chloro-1,1'-biphenyl CAS No. 23055-77-8

4-Bromo-4'-chloro-1,1'-biphenyl

Cat. No.: B1272330
CAS No.: 23055-77-8
M. Wt: 267.55 g/mol
InChI Key: WMXVUHANYJZYHO-UHFFFAOYSA-N
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Description

4-Bromo-4'-chloro-1,1'-biphenyl (CAS: 23055-77-8) is a halogenated biphenyl derivative with bromine and chlorine substituents at the 4- and 4'-positions of the biphenyl scaffold. Its molecular formula is C₁₂H₈BrCl, with a molecular weight of 267.55 g/mol . This compound is commercially available (e.g., TCI Chemicals) and is primarily used in materials science research, including organic electronics and cross-coupling reactions . Its electronic and steric properties are influenced by the electron-withdrawing nature of bromine and chlorine, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Direct Bromination-Chlorination of Biphenyl

Reaction Overview

This one-pot method involves sequential bromination and chlorination of biphenyl using bromine (Br₂) and chlorine (Cl₂) in dichloroethane (DCE) with Lewis acid catalysts such as FeCl₃ or AlCl₃.

Chemical Equation :
$$ \text{Biphenyl} + \text{Br}2 + \text{Cl}2 \xrightarrow{\text{FeCl}_3/\text{DCE}} \text{4-Bromo-4'-chloro-1,1'-biphenyl} $$

Procedure:

  • Bromination : Biphenyl is dissolved in DCE, followed by addition of FeCl₃ (1–25 wt%) and Br₂ (0.1–1 eq) at 0°C.
  • Chlorination : Cl₂ gas is introduced until biphenyl conversion reaches 60–75%.
  • Post-Reaction Processing :
    • Quenching with NaHSO₃ solution.
    • Distillation under reduced pressure (84–135°C).
    • Recrystallization with ethanol.

Key Data :

Parameter Value
Yield 59.2–62.1%
Catalyst Recycling FeCl₃ (reusable)
Purity >95% after recrystallization

Advantages :

  • Cost-effective due to Cl₂ substitution for part of Br₂.
  • Scalable for industrial production.

Chlorination of 4-Bromobiphenyl

Reaction Overview

4-Bromobiphenyl undergoes electrophilic aromatic substitution (EAS) at the para position using Cl₂ or SOCl₂ in the presence of AlCl₃.

Chemical Equation :
$$ \text{4-Bromobiphenyl} + \text{Cl}2 \xrightarrow{\text{AlCl}3} \text{this compound} $$

Procedure:

  • Chlorination : 4-Bromobiphenyl is reacted with Cl₂ gas in DCE at 50–75°C.
  • Workup :
    • Neutralization with aqueous NaOH.
    • Column chromatography (hexane:ethyl acetate = 10:1).

Key Data :

Parameter Value
Yield 68–72%
Selectivity >90% para-substitution

Challenges :

  • Requires strict control of Cl₂ flow to avoid over-chlorination.

Suzuki-Miyaura Cross-Coupling

Reaction Overview

Palladium-catalyzed coupling of 4-bromophenylboronic acid with 4-chlorophenyl bromide.

Chemical Equation :
$$ \text{4-Bromophenylboronic acid} + \text{4-Chlorophenyl bromide} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound} $$

Procedure:

  • Coupling : Reactants are combined with Pd(PPh₃)₄ (1 mol%), K₂CO₃ (2 eq), and TBAB (phase-transfer catalyst) in toluene/H₂O (3:1) at 80°C.
  • Purification :
    • Extraction with CH₂Cl₂.
    • Silica gel chromatography.

Key Data :

Parameter Value
Yield 75–82%
Turnover Number (TON) 1,200

Advantages :

  • High regioselectivity.
  • Compatible with sensitive functional groups.

Comparative Analysis of Methods

Method Yield Cost Scalability Purity
Direct Bromination-Chlorination 59–62% Low High >95%
Chlorination of 4-Bromobiphenyl 68–72% Moderate Moderate 90–95%
Suzuki-Miyaura 75–82% High Low >98%

Optimization Insights :

  • Catalyst Choice : FeCl₃ outperforms ZnCl₂ in Method 1 due to higher Lewis acidity.
  • Solvent Systems : DCE minimizes side reactions in halogenation compared to acetic acid.
  • Temperature Control : Maintaining ≤75°C in Method 2 prevents decomposition of intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-chloro-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Bromo-4’-chloro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-4’-chloro-1,1’-biphenyl involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, affecting their function and leading to specific biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-4'-fluoro-1,1'-biphenyl (CAS: 398-21-0)

  • Molecular Formula : C₁₂H₈BrF
  • Molecular Weight : 251.099 g/mol
  • Key Properties: LogP: 4.67 (indicating higher lipophilicity compared to non-halogenated biphenyls) . Applications: Used in reverse-phase HPLC separations due to its distinct retention behavior on Newcrom R1 columns .
  • Comparison :
    • The fluorine substituent (smaller atomic radius, higher electronegativity) reduces molecular weight and may enhance electronic polarization compared to chlorine. This impacts solubility and reactivity in cross-coupling reactions.

4-Bromobiphenyl (CAS: 92-66-0)

  • Molecular Formula : C₁₂H₉Br
  • Molecular Weight : 233.104 g/mol .
  • Key Properties :
    • Lacks the 4'-chloro substituent, simplifying its electronic profile.
  • Comparison :
    • The absence of chlorine reduces steric hindrance and electron-withdrawing effects, making it less reactive in electrophilic substitution but more suitable as a reference compound in environmental studies of polychlorinated biphenyls (PCBs) .

4-Bromo-4'-methoxy-1,1'-biphenyl (CAS: 58743-83-2)

  • Molecular Formula : C₁₃H₁₁BrO
  • Molecular Weight : 275.13 g/mol .
  • Key Properties :
    • The methoxy group (-OCH₃) is electron-donating, altering electronic density on the biphenyl core.
  • Comparison :
    • Enhanced solubility in polar solvents compared to the chloro analog. Used in palladium-catalyzed C–H arylation reactions due to the directing effects of the methoxy group .

4-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl (CAS: 17908-91-7)

  • Molecular Formula : C₁₅H₁₇BrSi
  • Molecular Weight : 305.29 g/mol .
  • Key Properties :
    • Melting Point: 91–93°C; Boiling Point: 350.2°C (predicted).
    • The bulky trimethylsilyl group introduces steric hindrance.
  • Comparison: The silicon-based substituent enables applications in organometallic synthesis and materials science, where steric bulk is leveraged to control reaction pathways .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
4-Bromo-4'-chloro-1,1'-biphenyl 23055-77-8 C₁₂H₈BrCl 267.55 Br (4), Cl (4') Materials science, synthetic chemistry
4-Bromo-4'-fluoro-1,1'-biphenyl 398-21-0 C₁₂H₈BrF 251.099 Br (4), F (4') HPLC analysis
4-Bromobiphenyl 92-66-0 C₁₂H₉Br 233.104 Br (4) Environmental reference compound
4-Bromo-4'-methoxy-1,1'-biphenyl 58743-83-2 C₁₃H₁₁BrO 275.13 Br (4), OCH₃ (4') Catalytic C–H functionalization
4-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl 17908-91-7 C₁₅H₁₇BrSi 305.29 Br (4), Si(CH₃)₃ (4') Organometallic synthesis

Key Findings and Trends

Substituent Effects: Electron-Withdrawing Groups (Br, Cl, F): Increase reactivity in cross-coupling reactions but reduce solubility in polar solvents. Electron-Donating Groups (OCH₃): Enhance solubility and direct regioselectivity in catalytic reactions . Steric Bulk (Si(CH₃)₃): Modifies reaction pathways in organometallic synthesis by hindering access to reactive sites .

Applications :

  • Chloro and bromo derivatives are preferred in materials science for their stability and electronic properties.
  • Fluoro analogs are valuable in analytical chemistry due to their distinct chromatographic behavior .

Physical Properties :

  • Trimethylsilyl-substituted derivatives exhibit higher melting/boiling points due to increased molecular weight and van der Waals interactions .

Biological Activity

4-Bromo-4'-chloro-1,1'-biphenyl is an aromatic compound characterized by the presence of bromine and chlorine substituents on a biphenyl framework. This unique substitution pattern influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biological pathways, which may result in therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing signal transduction.

Applications in Drug Development

Research has indicated that this compound serves as a valuable intermediate in the synthesis of bioactive compounds. Its structural features are leveraged in the development of pharmaceuticals targeting various diseases.

Notable Applications:

  • Anti-inflammatory Drugs : The compound is investigated for its potential use in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs).
  • Anticancer Agents : It has shown promise in the development of compounds that exhibit cytotoxicity against cancer cell lines.

1. Cytotoxicity Against Cancer Cell Lines

A study explored the cytotoxic effects of halogenated biphenyl derivatives, including this compound, on various cancer cell lines. Results indicated:

  • Cell Lines Tested : HeLa (cervical), HCT-116 (colorectal), A549 (lung).
  • Findings : The compound exhibited significant cytotoxic activity with IC50 values ranging from 10 µM to 20 µM across different cell lines.
Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
HCT-11612Inhibition of cell proliferation
A54918Disruption of mitochondrial function

2. Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For example:

  • Target Enzyme : Cyclooxygenase (COX)
  • Inhibition Rate : Approximately 70% at a concentration of 50 µM.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaUnique Features
4-Bromo-3-chloro-1,1'-biphenylC12H8BrClDifferent substitution pattern affects reactivity
2-Bromo-4-chloro-1,1'-biphenylC12H8BrClVarying positions of halogens influence properties
4-Bromo-4'-fluorobiphenylC12H9BrFFluorine substitution alters biological activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-4'-chloro-1,1'-biphenyl, and how can purity be maximized?

Methodology :

  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 4-chlorophenyl halides (e.g., iodide or bromide) under palladium catalysis. Optimize solvent (e.g., THF or DMF), base (e.g., K₂CO₃), and temperature (80–100°C) to enhance yield .
  • Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via HPLC (>95%) and characterize using melting point analysis (if crystalline) .

Q. How can NMR spectroscopy resolve structural ambiguities caused by bromine and chlorine isotopes?

Methodology :

  • ¹H NMR : Focus on aromatic proton splitting patterns to distinguish para-substitution (e.g., doublets for H2 and H6 positions).
  • ¹³C NMR : Use DEPT-135 to identify CH groups, noting deshielded carbons adjacent to halogens.
  • Isotopic effects : Bromine (⁷⁹Br/⁸¹Br, ~50% abundance) and chlorine (³⁵Cl/³⁷Cl, ~75%/25%) may cause split peaks in high-resolution MS; use averaging or deconvolution software .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in electron attachment studies?

Methodology :

  • Dissociative Electron Attachment (DEA) : Compare negative ion yield curves (0–10 eV electron energy) with analogs like 2'-chloro-1,1'-biphenyl. Bromine’s higher electron affinity may enhance resonance stabilization of transient anions, leading to distinct fragmentation pathways (e.g., Br⁻ vs. Cl⁻ release) .
  • Computational modeling : Perform DFT calculations (B3LYP/6-311+G*) to map electron density distributions and identify reactive sites .

Q. What are the challenges in analyzing environmental degradation products of halogenated biphenyls like this compound?

Methodology :

  • GC-MS/MS : Use electron ionization (EI) to detect debromination/declorination products. Calibrate with standards of polychlorinated biphenyls (PCBs) for comparative retention indices .
  • Isomer differentiation : Employ chiral columns or ion mobility spectrometry to separate enantiomers formed during microbial degradation .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

Methodology :

  • Crystallinity vs. amorphous forms : Recrystallize from ethanol/water mixtures to ensure consistent crystal packing. Compare DSC thermograms to identify polymorphic variations .
  • Spectral validation : Cross-reference with databases (e.g., PubChem, Reaxys) and replicate experiments under controlled humidity/temperature .

Q. Applications in Materials Science

Q. Can this compound serve as a precursor for nonlinear optical (NLO) materials?

Methodology :

  • Hyperpolarizability measurements : Use Z-scan techniques to quantify third-order NLO responses. Compare with Schiff base analogs (e.g., 4-bromo-4′-chloro benzylidene aniline) to assess π-conjugation effects .
  • Crystallographic analysis : Perform single-crystal X-ray diffraction to correlate molecular packing with NLO efficiency .

Q. Tables for Key Data

Property Value/Technique Reference
CAS Registry Number 23055-77-8
Molecular Weight 267.53 g/mol
DEA Fragmentation Peaks Br⁻ (0.5–1.5 eV), Cl⁻ (1.5–3.0 eV)
Common Synthetic Yield 60–75% (Suzuki coupling)

Properties

IUPAC Name

1-bromo-4-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXVUHANYJZYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23055-77-8
Record name 4-Bromo-4'-chloro-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-iodobenzene (0.99 g, 4.15 mmol), (4-bromophenyl)boronic acid (1.0 g, 4.98 mmol), anhydrous potassium carbonate (860 mg, 6.22 mmol) and dichlorobis(triphenylphosphine) palladium (II) (87 mg, 0.12 mmol) in toluene (40 ml) was heated at 90° C. for 4 hours under an argon atmosphere. The solvent was removed under reduced pressure and the residue was dissolved in dichloromethane (50 ml). The organic solution was washed successively with 1M hydrochloric acid (2×30 ml), saturated aq. sodium hydrogen carbonate (2×30 ml) and brine, dried over anhydrous magnesium sulfate and filtered. The solvent was removed under reduced pressure to leave an orange solid, which was purifed by trituration with ethyl acetate-hexane (1:6) to provide 4'-chloro-4-bromo-biphenyl (0.5 g, 45%) as a pale orange solid. 1H-NMR; δ (CDCl3) 7.49 (m).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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